![molecular formula C10H12N2O B13034547 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B13034547.png)
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one: is a heterocyclic compound with a unique structure that includes a pyrrolo-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethyl-1-butanone with 2-aminopyridine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .
Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
- 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Comparison: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,3,3-trimethylpyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-7(5-4-6-11-8)12(3)9(10)13/h4-6H,1-3H3 |
Clé InChI |
YYGUWASPNPHWGS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC=N2)N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


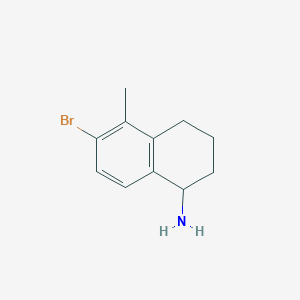
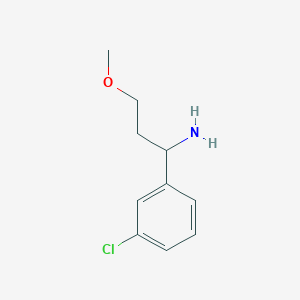
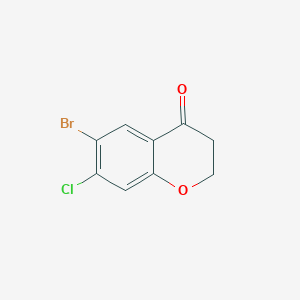

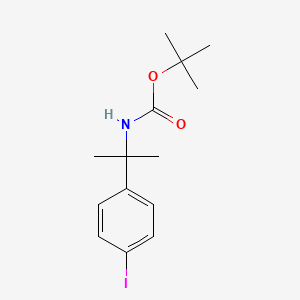
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide](/img/structure/B13034505.png)

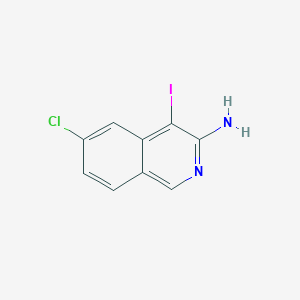

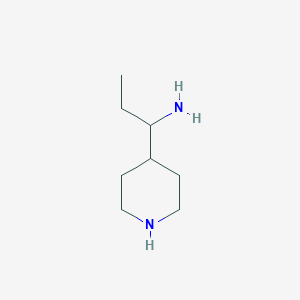

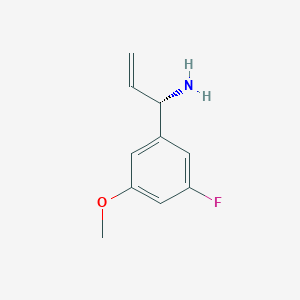
![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)
